molecular formula C17H25NO3 B12632622 Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate

Cat. No.: B12632622
M. Wt: 291.4 g/mol
InChI Key: IKZMOEKOIYJKKL-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate is an organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopentyloxy group, and a phenylmethyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate typically involves the reaction of 4-(cyclopentyloxy)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its carbamate moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[(4-cyclopentyloxyphenyl)methyl]carbamate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-12-13-8-10-15(11-9-13)20-14-6-4-5-7-14/h8-11,14H,4-7,12H2,1-3H3,(H,18,19)

InChI Key

IKZMOEKOIYJKKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2CCCC2

Origin of Product

United States

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